Alexa Fluor 647 NHS Ester is a widely used amine-reactive fluorescent dye designed for the covalent labeling of proteins, antibodies, and other biomolecules. It belongs to the sulfonated carbocyanine class of dyes, a modification that enhances water solubility and reduces the aggregation tendencies often seen with other cyanine dyes. [REFS-1, REFS-2] This dye is characterized by its intense brightness, high photostability, and fluorescence emission in the far-red region of the spectrum, which is advantageous for minimizing autofluorescence from biological samples. [REFS-3, REFS-4] The N-hydroxysuccinimide (NHS) ester functional group provides a reliable method for creating stable amide bonds with primary amines on target molecules under common laboratory buffering conditions.
While other far-red amine-reactive dyes like Cy5 NHS Ester are spectrally similar, they are not direct functional substitutes for Alexa Fluor 647 NHS Ester. Critical performance differences in photostability, conjugate brightness, and environmental stability can significantly impact experimental outcomes and reproducibility. For instance, Cy5 conjugates are more prone to photobleaching and exhibit self-quenching at higher degrees of labeling, which reduces the total fluorescence signal. [REFS-1, REFS-2] Furthermore, Cy5 fluorescence is sensitive to pH changes, whereas Alexa Fluor 647 maintains stable fluorescence over a broad pH range, a crucial factor for quantitative applications in varying biological buffers. These differences mean that substituting Alexa Fluor 647 with spectrally matched alternatives can lead to lower signal-to-noise ratios, inconsistent data, and the need for significant protocol re-optimization.
Analog dyes such as Cy5 may show lower photobleaching resistance and reduced brightness, which can shift quantitative assay outcomes.
Differences in sulfonation and net charge affect conjugation efficiency and non-specific binding, potentially altering signal-to-noise ratios.
Photoswitching kinetics and localization precision in dSTORM differ among far-red dyes; Cy5 or Atto 647N may not reproduce reported Alexa Fluor 647 performance.
In direct comparisons, Alexa Fluor 647 demonstrates significantly greater resistance to photobleaching than its common substitute, Cy5. [1] This enhanced photostability is critical for applications requiring intense or prolonged light exposure, such as super-resolution microscopy (STORM) and time-lapse live-cell imaging, ensuring a longer-lasting and more stable signal for data acquisition. [2] While Atto 647N also offers high photostability, Alexa Fluor 647 provides a well-documented balance of photophysical properties, including a high photon yield per switching event, making it a reliable choice for quantitative localization-based imaging. [3]
| Evidence Dimension | Photostability (Resistance to Photobleaching) |
| Target Compound Data | Significantly more resistant to photobleaching than Cy5. |
| Comparator Or Baseline | Cy5 (Common direct substitute) |
| Quantified Difference | Qualitatively described as 'significantly more resistant'. [<a href="https://pubmed.ncbi.nlm.nih.gov/14623949/" target="_blank">1</a>] For STORM imaging, Alexa 647 provides a high photon yield of ~5,000 photons per switching event, enabling high localization precision. [<a href="https://www.nature.com/articles/nmeth.1768" target="_blank">3</a>] |
| Conditions | Continuous illumination in immunocytochemistry, flow cytometry, and super-resolution microscopy contexts. [REFS-1, REFS-3] |
This ensures higher quality data and longer imaging times before signal loss, which is critical for quantitative analysis and high-resolution techniques.
Protein conjugates of Alexa Fluor 647 are significantly brighter than those of Cy5, particularly at higher degrees of labeling (DOL). [1] This is because Cy5 is susceptible to forming non-fluorescent aggregates on the protein surface, which quenches the signal. Alexa Fluor 647's sulfonated structure minimizes this self-quenching, allowing more dye molecules to be attached to a protein, resulting in a brighter overall conjugate without a proportional loss in quantum yield. [REFS-1, REFS-2] This directly translates to improved sensitivity in applications like flow cytometry and immunofluorescence. [1]
| Evidence Dimension | Total Fluorescence of Antibody Conjugates |
| Target Compound Data | Significantly higher total fluorescence, especially at high dye-to-protein ratios. |
| Comparator Or Baseline | Cy5 antibody conjugates. |
| Quantified Difference | Alexa Fluor 647 conjugates can be prepared at higher degrees of labeling without the significant quenching observed with Cy5 conjugates. [REFS-1, REFS-2] |
| Conditions | Conjugation to goat anti-mouse IgG and other proteins, evaluated by spectrophotometry and flow cytometry. [<a href="https://pubmed.ncbi.nlm.nih.gov/14623949/" target="_blank">1</a>] |
For assays requiring high sensitivity, this allows for the creation of brighter probes, improving the detection of low-abundance targets without compromising signal due to quenching.
Alexa Fluor 647 exhibits fluorescence that is largely insensitive to pH variations between pH 4 and 10. This is a critical processability and reproducibility advantage over Cy5, which shows pH-dependent fluorescence. [1] The stability of Alexa Fluor 647 ensures that observed changes in signal intensity are due to biological factors, not fluctuations in the local chemical environment or buffer composition. This makes it a more reliable reporter for quantitative measurements where consistency is paramount.
| Evidence Dimension | Fluorescence Stability vs. pH |
| Target Compound Data | Stable fluorescence from pH 4 to pH 10. |
| Comparator Or Baseline | Cy5 (shows pH-dependent fluorescence). |
| Quantified Difference | Qualitatively described as pH-insensitive within the specified range, unlike pH-sensitive alternatives. [REFS-1, REFS-2] |
| Conditions | Aqueous buffer solutions across a range of pH values. |
This property ensures that quantitative data is reliable and reproducible across different experimental setups, cellular compartments, or buffer systems without artifacts from pH fluctuations.
The superior photostability and high photon output of Alexa Fluor 647 make it a preferred choice for localization-based super-resolution techniques. [1] Its resistance to photobleaching allows for the collection of the large number of photons required to achieve high-precision localization, enabling detailed visualization of subcellular structures beyond the diffraction limit.
Due to its high conjugate brightness and pH-insensitive fluorescence, Alexa Fluor 647 is highly suitable for quantitative applications like flow cytometry. [2] Its reliable signal ensures that fluorescence intensity is directly proportional to the number of target molecules, which is critical for accurate cell population analysis and high-throughput screening assays.
The ability to create highly labeled, bright conjugates without significant self-quenching makes Alexa Fluor 647 NHS Ester ideal for developing sensitive detection reagents for plate-based assays and fluorescent Western blotting. [2] The enhanced brightness leads to better signal-to-noise ratios and lower limits of detection for target analytes.